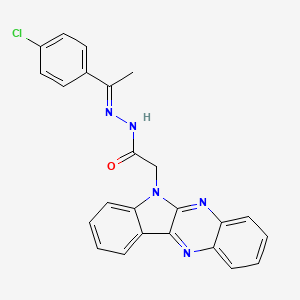
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication. This property makes it a valuable candidate for anticancer, antiviral, and multidrug resistance modulation applications .
Métodos De Preparación
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . The reaction can be carried out using microwave irradiation to reduce the reaction time significantly . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using potassium hexacyanoferrate (III) to form quinoxalin-3-one derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Alkylation reactions using dimethyl sulfate can yield quaternary salts, which can be further converted to perchlorates.
Common reagents used in these reactions include dimethyl sulfate, potassium hexacyanoferrate (III), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance . The thermal stability of the DNA-compound complex is a critical factor in its efficacy .
Comparación Con Compuestos Similares
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
NCA0424: Known for its high binding affinity to DNA and significant MDR modulating activity.
B-220 and 9-OH-B-220: These derivatives exhibit good binding affinity to DNA and possess antiviral and cytotoxic properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide stands out due to its unique combination of DNA intercalation and multidrug resistance modulation, making it a versatile candidate for various therapeutic applications.
Propiedades
Número CAS |
116990-00-2 |
|---|---|
Fórmula molecular |
C24H18ClN5O |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-10-12-17(25)13-11-16)28-29-22(31)14-30-21-9-5-2-6-18(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
Clave InChI |
DFPZBKXVNAGDJM-RWPZCVJISA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)Cl |
SMILES canónico |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


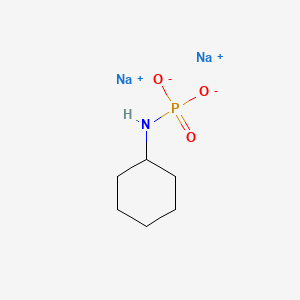


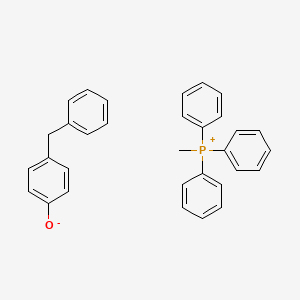
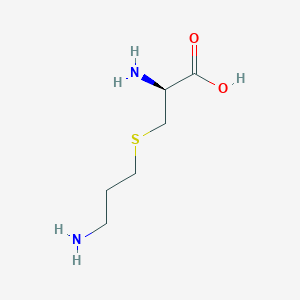
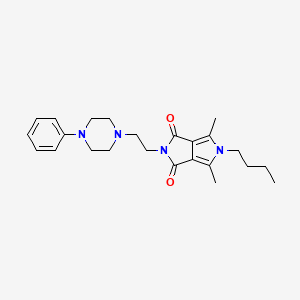
![(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide](/img/structure/B12690682.png)

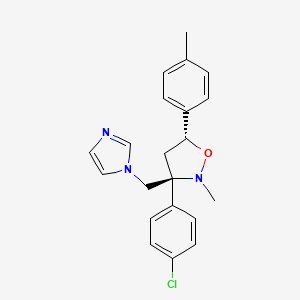

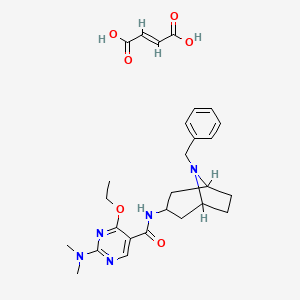
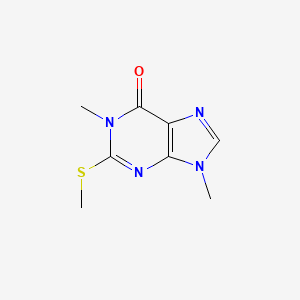
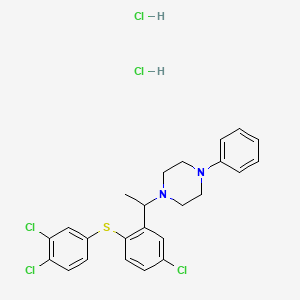
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
